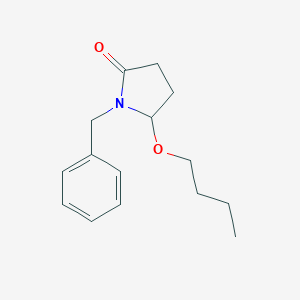

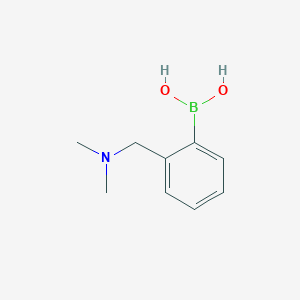

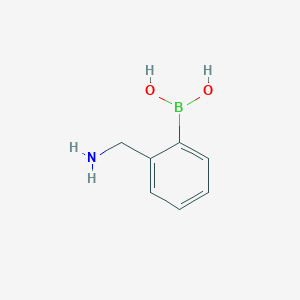

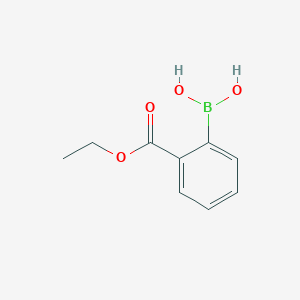

3-(4-Phenyl-1,3-thiazol-2-yl)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4-Phenyl-1,3-thiazol-2-yl)propanoic acid is a compound that has been synthesized and studied for its biological activity. Some of the synthesized compounds exhibited discrete antimicrobial activity, and 3- [ (4-oxo-4,5-dihydro-1,3-thiazol-2-yl) (phenyl)amino]propanoic acid was found to promote rapeseed growth and to increase seed yield and oil content .

Synthesis Analysis

The compound was synthesized from N-phenyl-N-thiocarbamoyl-β-alanine by the Hantzsch method . The synthesis involves two steps: 1) the synthesis of core building blocks - 3- propanoic acids, 6 - by the reaction of 3- (omega-bromacetyl)coumarins 1 with 3-amino (thioxo)methylcarbamoylpropanoic acid (5); 2) the synthesis of the corresponding 3- propanoic acids amides 9 using 1,1’-carbonyldimidazole as a coupling reagent .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3-(4-Phenyl-1,3-thiazol-2-yl)propanoic acid involve the reaction of N-phenyl-N-thiocarbamoyl-β-alanine with chloroacetaldehyde in refluxing water solution after 2 hours .科学的研究の応用

Synthesis and Application in Heterocyclic Compound Development

Research into chemically related compounds has highlighted the versatility of certain scaffolds in synthesizing a range of heterocycles, which are crucial in medicinal chemistry. For instance, the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones is noted for its utility as a building block in the synthesis of various heterocyclic compounds, such as pyrazolo-imidazoles, thiazoles, spiropyridines, and others (Gomaa & Ali, 2020). This demonstrates the potential for similar applications in the synthesis and functionalization of 3-(4-Phenyl-1,3-thiazol-2-yl)propanoic acid derivatives.

Pharmacological Potential

The pharmacological potential of compounds structurally related to 3-(4-Phenyl-1,3-thiazol-2-yl)propanoic acid is significant, given their application in producing anti-inflammatory and anticancer agents. For example, cinnamic acid derivatives, including those with structures similar to the thiazolyl-propanoic acid , have been extensively studied for their anticancer potentials (De, Baltas, & Bedos-Belval, 2011). Additionally, certain thiazole derivatives synthesized from similar frameworks have shown promising antioxidant and anti-inflammatory properties (Raut et al., 2020).

特性

IUPAC Name |

3-(4-phenyl-1,3-thiazol-2-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c14-12(15)7-6-11-13-10(8-16-11)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBGACYUBSYIFHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Phenyl-1,3-thiazol-2-yl)propanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。